molecular formula C12H9N3O5 B107160 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide CAS No. 17247-77-7

4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide

Cat. No. B107160
CAS RN: 17247-77-7
M. Wt: 275.22 g/mol
InChI Key: RWBZRODEPHPWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is a chemical compound that has been widely used in scientific research for its diverse properties. This compound is synthesized using various methods and has been found to have promising applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is not fully understood. However, it has been found to interact with various enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes, which are involved in various metabolic pathways. It has also been found to bind to certain receptors in the body, which play a key role in various physiological processes.

Biochemical And Physiological Effects

4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has been found to have various biochemical and physiological effects. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been found to inhibit the growth of cancer cells. It has been found to have anti-inflammatory properties and has been used to treat various inflammatory conditions. Additionally, this compound has been found to have an impact on various physiological processes, including blood pressure regulation and immune system function.

Advantages And Limitations For Lab Experiments

4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has several advantages for laboratory experiments. It is readily available and can be synthesized using various methods. This compound is stable and can be stored for long periods without degradation. However, there are also some limitations associated with the use of this compound in laboratory experiments. It is toxic at high concentrations and requires careful handling. Additionally, it has a narrow therapeutic window, which makes it difficult to determine the optimal dosage for experiments.

Future Directions

There are several future directions for research on 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide. One area of research is the development of new drugs based on this compound. Researchers are exploring the potential of this compound as a lead compound for the development of new drugs with improved therapeutic potential. Another area of research is the study of the mechanism of action of this compound. Researchers are working to understand the molecular interactions of this compound with various enzymes and receptors in the body. Additionally, researchers are exploring the potential of this compound in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is a chemical compound that has been widely used in scientific research for its diverse properties. This compound has been synthesized using various methods and has been found to have promising applications in various fields of research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has several advantages for laboratory experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new drugs and the study of its mechanism of action.

Synthesis Methods

The synthesis of 4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide is achieved using different methods. One of the commonly used methods involves the reaction of 5-nitrofurfural with anthranilic acid in the presence of a catalyst. Another method involves the reaction of 5-nitrofurfural with o-phenylenediamine in the presence of a reducing agent. These methods have been optimized to yield high-quality products.

Scientific Research Applications

4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide has been found to have a wide range of applications in scientific research. It has been used in medicinal chemistry to develop new drugs with promising therapeutic potential. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used in pharmacology to study the mechanism of action of various drugs.

properties

CAS RN

17247-77-7

Product Name

4-Quinazolinol, 1,2-dihydro-2-(5-nitrofuryl)-, 3-oxide

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

3-hydroxy-2-(5-nitrofuran-2-yl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C12H9N3O5/c16-12-7-3-1-2-4-8(7)13-11(14(12)17)9-5-6-10(20-9)15(18)19/h1-6,11,13,17H

InChI Key

RWBZRODEPHPWKY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])O

Other CAS RN

98754-77-9

Origin of Product

United States

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